molecular formula C30H33NO2 B2664322 [4-(4-Cyanophenyl)phenyl] 4-decylbenzoate CAS No. 59443-85-5

[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate

Cat. No. B2664322
CAS RN: 59443-85-5
M. Wt: 439.599
InChI Key: XIJNPKLCLCFNPU-UHFFFAOYSA-N
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Description

“[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate” is a complex organic compound. It likely contains a cyanophenyl group, a phenyl group, and a decylbenzoate group . Similar compounds have been used in various fields, including organic optoelectronic devices .


Molecular Structure Analysis

The molecular structure of “[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate” would likely be complex due to the presence of multiple aromatic rings and a long alkyl chain. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving “[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate” would depend on the specific conditions and reactants. Similar compounds have been studied for their electrogenerated chemiluminescence properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate” would be influenced by its molecular structure. For instance, similar compounds have been found to have a high density and boiling point .

Mechanism of Action

The mechanism of action would depend on the specific application of “[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate”. For example, in the case of optoelectronic applications, the mechanism might involve the transfer of electrons or energy between the molecule and other components of the device .

Future Directions

Research into complex organic compounds like “[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate” is ongoing, and future directions could include exploring new synthesis methods, investigating different applications, and studying their properties under various conditions .

properties

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-decylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO2/c1-2-3-4-5-6-7-8-9-10-24-11-17-28(18-12-24)30(32)33-29-21-19-27(20-22-29)26-15-13-25(23-31)14-16-26/h11-22H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJNPKLCLCFNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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